![molecular formula C3H4 B3044204 1-Deuterioprop-1-yne CAS No. 7299-37-8](/img/structure/B3044204.png)
1-Deuterioprop-1-yne
Overview
Description
1-Deuterioprop-1-yne (also known as 1-deuterio-1-propynyl) is a unique member of the alkynyl family of compounds, with a carbon-carbon triple bond and a deuterium atom attached to the first carbon in the chain. It has been the subject of numerous scientific studies due to its potential applications in synthetic chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Catalytic Hydrogenation of But-1-yne on Palladium : This study by Hub & Touroude (1988) explores the mechanism of catalytic hydrogenation of but-1-yne on palladium catalysts. The research highlights the significance of 1-Deuterioprop-1-yne in understanding catalysis and chemical reactions, especially the deuteration mechanism.
NMR Probe for Deuterated Biomolecules : Collier et al. (2017) designed a quadruple-resonance MAS NMR probe for solid-state NMR of extensively deuterated biomolecules. This technology is crucial for high-resolution studies of large biomolecular complexes, where deuteration improves resolution and sensitivity.
Ciprofloxacin Degradation by Lactobacillus reuteri : Qu et al. (2021) investigated Lactobacillus reuteri with the ability to degrade ciprofloxacin. This research highlights the role of deuterated compounds in studying drug degradation and environmental impacts.
Glycoprotein Motional Information via Deuteration : Bernstein, Hall, and Hull's (1979) study on glycoproteins utilized deuteration to gain insights into molecular motion. This approach is significant in biophysical and structural biology studies.
Conformation Studies of Methyl Beta-Lactoside : Bevilacqua, Thomson, and Prestegard (1990) utilized spin simulation and selective deuteration to study the conformation of methyl beta-lactoside when bound to ricin B-chain. This research demonstrates the application of deuteration in molecular conformation studies.
Drug Discovery Using Deuterium : Gant's (2014) perspective on using deuterium in drug discovery highlights its significance in understanding drug safety and disposition.
Future Directions
: Kaupbayeva, B., Murata, H., Matyjaszewski, K., Russell, A. J., Boye, S., & Lederer, A. (2021). A comprehensive analysis in one run – in-depth conformation studies of protein–polymer chimeras by asymmetrical flow field-flow fractionation. Chemical Science, 12, 13848. Link : 1-Deuterioprop-1-yne. (n.d.). Retrieved from S3332630 | smolecule website: Link
properties
IUPAC Name |
1-deuterioprop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-MICDWDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylacetylene-D1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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